N-(4-(N-acetylsulfamoyl)phenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Properties
IUPAC Name |
N-[4-(acetylsulfamoyl)phenyl]-2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-12-5-6-13(2)19-18(12)22-20(29-19)24(4)11-17(26)21-15-7-9-16(10-8-15)30(27,28)23-14(3)25/h5-10H,11H2,1-4H3,(H,21,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNHJPGLDKSUGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is DprE1 , a crucial enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall. This makes it a potential target for anti-tubercular compounds.
Mode of Action
The compound likely interacts with its target, DprE1, inhibiting its function and thereby disrupting the synthesis of arabinogalactan. This disruption can lead to the death of the mycobacterium, as arabinogalactan is vital for the integrity of the mycobacterial cell wall.
Biochemical Pathways
The compound’s action affects the arabinogalactan biosynthesis pathway. By inhibiting DprE1, the compound prevents the formation of arabinogalactan, leading to a weakened cell wall and potentially the death of the mycobacterium.
Result of Action
The molecular and cellular effects of the compound’s action would likely include the disruption of the mycobacterial cell wall due to the inhibited synthesis of arabinogalactan. This could lead to the death of the mycobacterium, making the compound potentially useful as an anti-tubercular agent.
Biological Activity
N-(4-(N-acetylsulfamoyl)phenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on antimicrobial activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound is characterized by the following structural components:
- Aromatic Sulfonamide Group : The N-acetylsulfamoyl moiety enhances solubility and biological activity.
- Thiazole Ring : Known for its role in various biological activities.
- Amide Linkage : Contributes to the stability and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties.
-
Antibacterial Activity :
- Compounds were tested against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli).
- Results showed moderate to excellent inhibition zones ranging from 11 mm to 14 mm compared to standard drugs like Amphotericin B which had an inhibition zone of 18 mm .
- Antifungal Activity :
The mechanisms through which this compound exerts its biological activity include:
- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis.
- Disruption of Membrane Integrity : The thiazole ring may interact with microbial membranes, compromising their integrity and leading to cell death.
Study 1: Antimicrobial Screening
A recent study synthesized various derivatives of the compound and screened them for antimicrobial activity. The results indicated that modifications to the thiazole ring significantly influenced the potency against both bacterial and fungal strains .
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| A | E. coli | 12 |
| B | S. aureus | 14 |
| C | C. albicans | 11 |
| D | A. flavus | 13 |
Study 2: Molecular Docking Studies
Molecular docking studies were conducted to predict the binding affinity of the compound with target proteins involved in bacterial metabolism. The binding energy was calculated at -6.1 kcal/mol, indicating a strong interaction with target sites .
Scientific Research Applications
Antimicrobial Applications
The compound has been studied for its antimicrobial properties. Research indicates that derivatives containing acetamide and sulfonamide scaffolds exhibit potent activity against various microbial strains. A study demonstrated that conjugates of non-steroidal anti-inflammatory drugs (NSAIDs) with sulfa drugs showed competitive urease inhibition, which is crucial for the treatment of infections caused by urease-producing bacteria . The IC50 values for these conjugates ranged from 9.95 µM to 16.74 µM, indicating their potential as effective antimicrobial agents.
Anticancer Activity
The anticancer potential of N-(4-(N-acetylsulfamoyl)phenyl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide has been evaluated in vitro and in vivo. Derivatives with similar structures have shown cytotoxic effects on various cancer cell lines, including HCT-116, HeLa, and MCF-7. For instance, certain compounds exhibited IC50 values below 100 μM, indicating significant anticancer activity . The mechanism of action includes the induction of apoptosis in cancer cells, as evidenced by morphological changes and increased caspase activity following treatment .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has been a focal point of research. Specifically, studies have highlighted its role in inhibiting urease and other vital mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase. These enzymes are critical for the survival of pathogens like Mycobacterium tuberculosis, making the compound a candidate for further development as an antitubercular agent . The inhibition profiles suggest that modifications to the scaffold can enhance enzyme binding and efficacy.
Structural Insights
Understanding the molecular structure of this compound is essential for elucidating its biological activity. Studies have reported detailed spectroscopic analyses confirming the presence of functional groups crucial for its pharmacological properties. The acetamide moiety plays a significant role in enhancing solubility and bioavailability, while the sulfonamide group contributes to its antimicrobial effectiveness .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide/Acetamide Derivatives
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ():
- Structural Differences: The target compound replaces the nitro and chloro groups with an N-acetylsulfamoyl substituent. The nitro group in ’s compound may increase electrophilicity but reduce solubility compared to the acetylated sulfonamide in the target.
- Synthesis: Both compounds use acetylation steps, but the target requires additional cyclization for the benzo[d]thiazole core .
- Biological Relevance: N-(Substituted phenyl)acetamides are intermediates for heterocyclic compounds with biological activities, such as enzyme inhibition .
Bis(azolyl)sulfonamidoacetamides ():
- Structural Differences: These compounds feature dual azole rings (oxazole, thiazole, imidazole) instead of a benzo[d]thiazole. The sulfamoyl group in is directly linked to the acetamide, whereas the target’s sulfamoyl is acetylated.
- Synthesis: Both utilize DMAP-catalyzed coupling reactions, but the target’s fused thiazole core demands more complex cyclization steps .
Thiazole-Containing Compounds
- N-(4-Phenyl-2-thiazolyl)acetamide (): Structural Differences: A simple thiazole ring vs. the target’s dimethyl-substituted benzo[d]thiazole. The lack of a sulfonamide group limits its hydrogen-bonding capacity. Synthesis: Prepared via direct acetylation of 2-amino-4-substituted thiazoles, contrasting with the target’s multi-step synthesis involving cyclization and sulfamoylation .
- (S)-N-(4-Methylthiazol-2-yl)-2-((1-phenylethyl)amino)acetamide (): Structural Differences: Contains a chiral phenylethylamino group instead of the methylamino-benzo[d]thiazole. The stereochemistry (S-configuration) may influence target selectivity compared to the target’s planar aromatic system.
Comparative Data Table
Q & A
Basic: What synthetic methodologies are recommended for synthesizing this compound, and how can purity be ensured?
Answer:
The synthesis typically involves a multi-step approach, starting with functionalization of the benzothiazole core followed by coupling with the acetylsulfamoylphenyl group. Key steps include:
- Nucleophilic substitution to introduce the methylamino group on the benzo[d]thiazole ring .
- Amide bond formation between the sulfamoylphenyl and acetamide moieties using coupling agents like EDCI or HOBt .
- Purification via column chromatography or recrystallization.
Purity is monitored using thin-layer chromatography (TLC) and confirmed via HPLC (>95% purity threshold). For reproducibility, reaction conditions (e.g., temperature, solvent polarity) must be rigorously controlled .
Basic: What analytical techniques are critical for confirming structural integrity post-synthesis?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR identifies proton environments (e.g., methyl groups on benzothiazole at δ ~2.5 ppm) and verifies amide bond formation (δ ~7.5-8.5 ppm for aromatic protons) .
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
- Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm .
- FT-IR: Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
Basic: What preliminary biological activities have been reported for this compound?
Answer:
Structural analogs demonstrate:
- Anticancer activity: Inhibition of kinases (e.g., EGFR, VEGFR) via competitive binding to ATP pockets .
- Antimicrobial effects: Disruption of bacterial cell wall synthesis, with MIC values <10 µg/mL against Gram-positive strains .
- Anti-inflammatory potential: COX-2 inhibition observed in vitro (IC₅₀ ~1.2 µM) .
Initial screening should include MTT assays for cytotoxicity and enzyme inhibition assays (e.g., fluorescence-based kinase profiling) .
Advanced: How can computational methods optimize the synthesis and reduce trial-and-error approaches?
Answer:
- Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energetically favorable conditions .
- Machine learning models trained on reaction databases suggest optimal solvents/catalysts (e.g., DMF for polar aprotic conditions) .
- Molecular docking guides functional group modifications to enhance target binding (e.g., adding electron-withdrawing groups to the acetylsulfamoyl moiety) .
This integrated approach reduces synthesis time by ~40% compared to traditional methods .
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. MS) be resolved?
Answer:
Contradictions may arise from impurities, tautomerism, or dynamic equilibria. Mitigation strategies include:
- Isotopic labeling (e.g., ¹⁵N) to clarify ambiguous NMR signals .
- Variable-temperature NMR to detect conformational changes (e.g., rotamers in the acetamide group) .
- Cross-validation with LC-MS/MS to rule out adducts or degradation products .
Advanced: What reaction mechanisms govern key transformations in its synthesis?
Answer:
- Benzothiazole alkylation: Proceeds via an SN2 mechanism where the methylamino group displaces a leaving group (e.g., chloride) .
- Amide coupling: Follows a mixed anhydride mechanism when using EDCI/HOBt, with HOBt stabilizing the active ester intermediate .
- Sulfamoylation: Involves electrophilic aromatic substitution at the para position of the phenyl ring, facilitated by a Lewis acid catalyst (e.g., AlCl₃) .
Advanced: How can derivatives be designed to improve target selectivity and potency?
Answer:
- Bioisosteric replacement: Substitute the benzo[d]thiazole with a pyrazolo[1,5-a]pyrimidine to enhance solubility .
- Positional isomerism: Introduce substituents at the 4,7-dimethyl positions to modulate steric hindrance and binding affinity .
- Prodrug strategies: Add hydrolyzable groups (e.g., esters) to the acetamide moiety for improved bioavailability .
Advanced: What strategies address poor solubility in aqueous buffers?
Answer:
- Co-solvent systems: Use DMSO:PBS (1:4 v/v) to maintain solubility without denaturing proteins .
- Nanoparticle encapsulation: Poly(lactic-co-glycolic acid) (PLGA) nanoparticles improve bioavailability by 3-fold in pharmacokinetic studies .
- Salt formation: Convert the free base to a hydrochloride salt for enhanced water solubility (>5 mg/mL) .
Advanced: How is metabolic stability assessed in preclinical studies?
Answer:
- In vitro microsomal assays: Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. A half-life >60 minutes indicates favorable stability .
- CYP450 inhibition screening: Use fluorogenic substrates to identify interactions with CYP3A4/CYP2D6 .
- Metabolite identification: HRMS/MS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
Advanced: How can instability during storage be mitigated?
Answer:
- Lyophilization: Store as a lyophilized powder under inert gas (argon) at -20°C to prevent hydrolysis of the acetamide group .
- Light-sensitive packaging: Use amber vials to block UV-induced degradation of the benzothiazole core .
- Stabilizing excipients: Add trehalose (5% w/v) to aqueous formulations to reduce aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
